Crotonaldehyde thiosemicarbazone
Description
Overview of Thiosemicarbazones as a Class of Ligands and Bioactive Compounds
Thiosemicarbazones are a versatile class of compounds characterized by the presence of a sulfur atom and a semicarbazone moiety. researchgate.netjuniv.edu These molecules are formed through the condensation reaction of a thiosemicarbazide (B42300) with an appropriate aldehyde or ketone. nih.govresearchgate.net A key feature of thiosemicarbazones is their ability to act as ligands, readily forming coordination complexes with various metal ions. This coordination typically occurs through the sulfur atom and a hydrazine (B178648) nitrogen atom. researchgate.netresearchgate.net
The structural properties of thiosemicarbazones, including the nature of the aldehyde or ketone precursor and any substituents, significantly influence their biological activities. jns.edu.af This has led to extensive research into their potential as bioactive compounds, with studies reporting a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and antitumor activities. benthamopenarchives.comnih.gov The bioactivity of these compounds is often enhanced upon complexation with a metal ion. researchgate.netbenthamopenarchives.com The formation of metal complexes can alter the molecule's properties, such as its ability to cross cell membranes, which is a crucial factor for its cytotoxic effects. benthamopenarchives.com
The diverse applications of thiosemicarbazones and their metal complexes have made them a subject of considerable interest in medicinal chemistry and materials science. researchgate.netnih.gov Researchers continue to explore new derivatives and their potential therapeutic applications. mdpi.com
Significance of Crotonaldehyde (B89634) Thiosemicarbazone in Contemporary Chemical and Biological Research
Crotonaldehyde thiosemicarbazone, derived from the reaction of crotonaldehyde and thiosemicarbazide, is a specific member of the thiosemicarbazone family that has garnered attention in scientific research. Crotonaldehyde itself is a reactive chemical intermediate used in the synthesis of various other chemicals. nih.gov When combined with the thiosemicarbazide moiety, the resulting this compound exhibits the characteristic properties of its class, including the potential for metal chelation and biological activity.
Historical Context of Thiosemicarbazone Synthesis and Initial Characterization
The study of thiosemicarbazones dates back for a considerable period, with initial interest in their biological properties emerging in the mid-20th century. benthamopenarchives.com The first reports on their potential medical applications appeared in the 1950s, with investigations into their efficacy against tuberculosis and leprosy. benthamopenarchives.com
The general method for synthesizing thiosemicarbazones involves a condensation reaction. nih.gov A common approach is to dissolve a thiosemicarbazide in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and then add the corresponding aldehyde or ketone. researchgate.netnih.gov The reaction mixture is often heated under reflux for several hours to facilitate the formation of the thiosemicarbazone. nih.govchemmethod.com Catalysts, such as a drop of glacial acetic acid, can also be employed. nih.govchemmethod.com After the reaction is complete, the product is typically purified by recrystallization. researchgate.netchemmethod.com
Initial characterization of these newly synthesized compounds has historically relied on a combination of analytical techniques. These include determining the melting point and using spectroscopic methods such as Infrared (IR) spectroscopy to identify functional groups and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the molecular structure. nih.govchemmethod.com
Research Findings on Thiosemicarbazone Derivatives
The following table summarizes key findings from various research studies on different thiosemicarbazone derivatives, highlighting their synthesis and observed activities.
| Derivative | Synthesis Method | Key Findings | Reference |
| 4-Aryl Substituted Thiosemicarbazones | Condensation reaction of 4-aryl substituted thiosemicarbazide and 3,4-bis(alkyloxy)benzaldehydes in the presence of concentrated hydrochloric acid. | Synthesized and characterized a series of six thiosemicarbazones. Their thermal behavior was examined. | juniv.edu |
| Benzaldehyde (B42025) Thiosemicarbazone Derivatives | A hot solution of thiosemicarbazide or 4-phenylthiosemicarbazide (B147422) in methanol was treated with a solution of the corresponding benzaldehyde. The mixture was refluxed for 4 hours. | Synthesized palladium(II) and platinum(II) complexes and characterized them. The complexes were evaluated for cytotoxic activities against various human tumor cell lines. | nih.gov |
| Thiosemicarbazone Derivatives of 2-ethoxy-3-methoxy-benzaldehyde | Condensation reactions of 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone with thiosemicarbazide derivatives. | Prepared new neutral tricarbonylrhenium(I) complexes with bidentate thiosemicarbazone ligands. The coordination behavior of the thiosemicarbazones towards the {Re(CO)3}+ fragment was investigated. | researchgate.net |
| Various Thiosemicarbazide Derivatives | Condensation reaction of various aldehydes or ketones with 4-phenylthiosemicarbazide or thiosemicarbazide. | Synthesized new thiosemicarbazide derivatives and confirmed their structures. All compounds were tested for their in-vitro anti-mycobacterial activity. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
22113-96-8 |
|---|---|
Molecular Formula |
C5H9N3S |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
[(E)-[(E)-but-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C5H9N3S/c1-2-3-4-7-8-5(6)9/h2-4H,1H3,(H3,6,8,9)/b3-2+,7-4+ |
InChI Key |
OWTTWSQTSRNFHY-AOGGBPEJSA-N |
SMILES |
CC=CC=NNC(=S)N |
Isomeric SMILES |
C/C=C/C=N/NC(=S)N |
Canonical SMILES |
CC=CC=NNC(=S)N |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Crotonaldehyde Thiosemicarbazone
Conventional Synthetic Routes for Thiosemicarbazones
The traditional approach to synthesizing thiosemicarbazones, including the crotonaldehyde (B89634) derivative, is reliable and widely documented. This method hinges on the direct reaction between a carbonyl compound and thiosemicarbazide (B42300).
The most fundamental and widely used method for synthesizing thiosemicarbazones is the condensation reaction between a thiosemicarbazide and a carbonyl compound (an aldehyde or a ketone). nih.govnih.govnih.gov This reaction forms an azomethine or imine bond (-C=N-). nih.gov
In the specific case of crotonaldehyde thiosemicarbazone, crotonaldehyde is treated with thiosemicarbazide. nih.gov The reaction involves the nucleophilic attack of the primary amine group (-NH2) of thiosemicarbazide on the electrophilic carbonyl carbon of crotonaldehyde. This is followed by the elimination of a water molecule to form the final thiosemicarbazone product. nih.gov This straightforward synthesis route is valued for its simplicity and effectiveness. nih.gov Thiosemicarbazones are also recognized as crucial intermediates in the synthesis of various heterocyclic rings, such as thiazolidones and thiadiazoles. nih.gov
A typical laboratory synthesis involves adding crotonaldehyde to a solution of thiosemicarbazide in water and stirring the mixture at room temperature. nih.gov The reaction can also be performed in other solvents like methanol (B129727). nih.gov The general reaction is depicted below:
Reactants: Crotonaldehyde + Thiosemicarbazide
Product: this compound + Water
Optimizing reaction conditions is crucial for maximizing yield and purity. For the synthesis of this compound, the reaction can be carried out by stirring the reactants in water at room temperature for approximately 24 hours, which has been shown to produce a yield of 72.5%. nih.gov Alternative procedures may use methanol as a solvent, with reaction times also extending to 24 hours. nih.gov The use of a catalytic amount of acid, such as glacial acetic acid, is common in thiosemicarbazone synthesis to facilitate the dehydration step. acs.orgnih.gov
Purification of the resulting solid product is typically achieved through recrystallization. nih.gov Absolute ethanol (B145695) is a common solvent for this purpose, effectively removing unreacted starting materials and by-products to yield the purified this compound as a white powder. nih.gov The purity and structure of the synthesized compound are confirmed using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and elemental analysis. nih.govnih.govnih.gov
Table 1: Conventional Synthesis of this compound
| Parameter | Details | Source(s) |
|---|---|---|
| Reactants | Crotonaldehyde, Thiosemicarbazide | nih.gov |
| Solvent | Water or Methanol | nih.govnih.gov |
| Catalyst | Often acid-catalyzed (e.g., acetic acid) | acs.orgnih.gov |
| Temperature | Room Temperature | nih.govnih.gov |
| Reaction Time | ~24 hours | nih.govnih.gov |
| Yield | ~72.5% | nih.gov |
| Purification | Recrystallization from absolute ethanol | nih.gov |
Advanced Synthetic Techniques for Thiosemicarbazones and Analogues
To improve the efficiency and environmental footprint of chemical syntheses, advanced techniques have been developed. Microwave-assisted synthesis stands out as a significant improvement over conventional methods for preparing thiosemicarbazones.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique offers substantial reductions in reaction times, often leading to higher yields and purer products compared to traditional heating methods. nih.govmdpi.com
For the synthesis of thiosemicarbazones, microwave irradiation provides an efficient alternative to conventional refluxing. mdpi.com The reaction of a thiosemicarbazide intermediate with an aldehyde can be completed in minutes under microwave heating, as opposed to several hours with traditional methods. nih.gov For instance, syntheses that take 480 minutes via conventional reflux can be completed in just 3 minutes under solvent-free microwave conditions or 20-40 minutes when using ethanol as a solvent. nih.govmdpi.com
The general procedure involves mixing the aldehyde and the thiosemicarbazide, sometimes with a few drops of a catalyst like glacial acetic acid, and exposing the mixture to microwave irradiation. mdpi.com The reaction can be performed using a solvent like ethanol or under solvent-free conditions, the latter being a particularly green chemistry approach. mdpi.com
Table 2: Comparison of Synthesis Methods for Thiosemicarbazones
| Method | Reaction Time | Conditions | Source(s) |
|---|---|---|---|
| Conventional Reflux | ~8 hours (480 min) | Ethanol, reflux | nih.govmdpi.com |
| Microwave (Solvent) | 20-40 minutes | Ethanol, 100 W | mdpi.com |
| Microwave (Solvent-Free) | 3 minutes | Solvent-free, 800 W | mdpi.com |
Derivatization Strategies for this compound Analogues
The thiosemicarbazone scaffold is not just a final product but a valuable intermediate for creating more complex molecules, particularly various heterocyclic compounds. nih.govnih.gov
Thiosemicarbazones serve as key precursors in the synthesis of a wide array of heterocyclic rings. nih.govnih.gov The reactive nitrogen and sulfur atoms in the thiosemicarbazone moiety, along with the adjacent imine group, provide multiple sites for cyclization reactions. These reactions are fundamental in organic synthesis for building rings like oxadiazoles, pyrazolidones, and various sulfur-containing heterocycles. nih.gov
For example, thiosemicarbazones can be treated with reagents like chloroacetic acid in the presence of a base (e.g., sodium acetate) to yield thiazolidinone derivatives. chemmethod.com The reaction proceeds through a nucleophilic attack by the sulfur atom, followed by an intramolecular cyclization. Similarly, reactions with other bifunctional reagents can lead to the formation of different five- or six-membered heterocyclic systems. The specific heterocyclic product obtained depends on the structure of the starting thiosemicarbazone and the cyclizing agent employed. chemmethod.com This versatility makes thiosemicarbazones, including the crotonaldehyde derivative, valuable building blocks in medicinal chemistry and materials science. nih.govnih.gov
Compound Index
Systematic Introduction of Substituents
The systematic introduction of various functional groups, or substituents, onto the this compound scaffold is a fundamental strategy in medicinal chemistry to explore structure-activity relationships. This is primarily achieved by modifying either the thiosemicarbazide moiety or the aldehyde precursor prior to their condensation. The core synthetic method involves the condensation reaction of a substituted thiosemicarbazide with an appropriately substituted aldehyde in a suitable solvent, often with an acid catalyst. chemmethod.comnih.govacs.org
The general reaction involves mixing the chosen aldehyde and thiosemicarbazide derivatives, typically in a 1:1 molar ratio, in a solvent such as ethanol. nih.govacs.org The reaction mixture is often heated under reflux for several hours to ensure completion. chemmethod.comacs.org In many procedures, a few drops of a catalytic acid like glacial acetic acid or concentrated hydrochloric acid are added to facilitate the condensation. chemmethod.comjuniv.edujapsonline.com The resulting thiosemicarbazone product, being a solid, precipitates out of the solution upon cooling and can then be purified by filtration and recrystallization. nih.gov
Substituents can be strategically introduced at two primary locations:
N4-Position of the Thiosemicarbazide: By starting with a pre-synthesized N4-substituted thiosemicarbazide, a wide array of functional groups can be incorporated into the final molecule. Aryl, alkyl, or other groups can be attached to the terminal nitrogen atom of the thiosemicarbazide. For instance, 4-phenylthiosemicarbazide (B147422) is commonly used to introduce a phenyl group at this position. nih.govjapsonline.com
The Aldehyde Backbone: Modifications can be made to the aldehyde component. While the core structure for this article is crotonaldehyde, the general methodology allows for the use of various other aldehydes. Research on related thiosemicarbazones demonstrates the synthesis using a diverse range of substituted aldehydes, such as salicylaldehyde (B1680747) or benzaldehyde (B42025) derivatives, which carry groups like hydroxyl, bromo, or nitro functions. acs.orgjuniv.edu This approach allows for the systematic alteration of the electronic and steric properties of the resulting thiosemicarbazone.
Detailed research findings illustrate the straightforward nature of these synthetic modifications. The reaction of different substituted aldehydes with thiosemicarbazide or its N4-substituted derivatives consistently yields the corresponding thiosemicarbazones. nih.govjuniv.edu The purity and structure of these newly synthesized compounds are typically confirmed using spectroscopic methods like NMR and IR, along with elemental analysis. nih.govacs.org
The following tables provide an overview of research findings on the synthesis of various substituted thiosemicarbazones, illustrating the systematic introduction of substituents by modifying the aldehyde component.
Table 1: Synthesis of Thiosemicarbazone Derivatives from Substituted Aldehydes and Thiosemicarbazide
This table presents examples where the aldehyde is systematically varied while the thiosemicarbazide remains unsubstituted. The data is compiled from various studies demonstrating this synthetic approach.
| Aldehyde Reactant | Thiosemicarbazide Reactant | Reaction Conditions | Product Name | Yield |
|---|
Table 2: Synthesis of Thiosemicarbazone Derivatives from Aldehydes and N4-Substituted Thiosemicarbazides
This table showcases the introduction of substituents by using a modified thiosemicarbazide, specifically 4-phenyl-3-thiosemicarbazide, with various aldehydes.
| Aldehyde Reactant | Thiosemicarbazide Reactant | Reaction Conditions | Product Name | Yield |
|---|
These synthetic methodologies demonstrate a versatile and systematic approach to generating a library of this compound derivatives by strategically selecting substituted precursors.
Advanced Structural Elucidation and Spectroscopic Analysis
X-ray Diffraction Studies
X-ray diffraction is a powerful tool for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through the crystalline solid, it is possible to deduce the precise arrangement of atoms, bond lengths, and bond angles.
Single Crystal X-ray Diffraction Analysis of Crotonaldehyde (B89634) Thiosemicarbazone and Derivatives
While the definitive crystal structure for crotonaldehyde thiosemicarbazone itself was determined from powder X-ray diffraction data, single-crystal X-ray diffraction (SC-XRD) has been successfully employed to elucidate the structures of numerous thiosemicarbazone derivatives. nih.govnih.govmdpi.comacs.org These studies on related compounds provide a valuable comparative framework for understanding the structural motifs common to this class of molecules. nih.govmdpi.comacs.org
For instance, SC-XRD analyses of various aromatic and heterocyclic thiosemicarbazone derivatives have confirmed their highly planar geometries and the presence of extensive intramolecular hydrogen bonding networks. acs.org In many derivatives, the analysis reveals specific crystal lattice types, such as orthorhombic or triclinic systems, and can even distinguish between different conformers present within the same unit cell. nih.gov These detailed structural determinations are crucial for validating geometries predicted by computational methods like Density Functional Theory (DFT). nih.govnih.gov
Powder X-ray Diffraction Data Interpretation
The crystal structure of this compound, systematically named (E)-2-[(E)-but-2-en-1-yldene]hydrazinecarbothioamide, was successfully determined from high-resolution powder X-ray diffraction data. nih.govdoaj.orgnih.gov The analysis revealed that the compound crystallizes with one molecule in the asymmetric unit. researchgate.net
A key feature of its crystal packing is the formation of molecular chains linked by weak intermolecular N—H⋯S hydrogen bonds. nih.govnih.gov This contrasts with its oxygen-containing analog, crotonaldehyde semicarbazone, where intermolecular N—H⋯O hydrogen bonds create layers. nih.govnih.gov The crotonaldehyde fragment in the thiosemicarbazone molecule is twisted by 9.12 (5)° from the mean plane of the thiosemicarbazide (B42300) moiety. nih.govdoaj.orgnih.govresearchgate.net
| Parameter | Value |
|---|---|
| Systematic Name | (E)-2-[(E)-but-2-en-1-yldene]hydrazinecarbothioamide |
| Chemical Formula | C₅H₉N₃S |
| Data Source | Powder X-ray Diffraction |
| Key Supramolecular Interaction | Intermolecular N—H⋯S hydrogen bonds forming chains |
| Dihedral Angle | 9.12 (5)° (between crotonaldehyde and thiosemicarbazide planes) |
Conformation Analysis, Including E/Z Isomerism around the Imine C=N Bond
Structural analysis confirms that this compound exists in the E conformation with respect to the imine C=N double bond. nih.govdoaj.orgnih.govresearchgate.net This isomeric form is a common feature observed in related thiosemicarbazone derivatives. researchgate.net
Furthermore, the molecule's conformation is stabilized by an intramolecular N—H⋯N hydrogen bond. nih.govdoaj.orgnih.gov This interaction creates a five-membered ring, which is referred to as an S(5) ring motif in graph-set notation. nih.govdoaj.orgnih.govresearchgate.net The molecule is nearly planar, a characteristic that is largely influenced by the delocalization of π-electrons across the conjugated system. nih.gov The slight twist of 9.12 (5)° between the crotonaldehyde and thiosemicarbazide planes is a notable conformational feature. nih.govdoaj.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).
Proton (¹H) NMR Spectroscopic Assignments and Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. nih.gov The analysis, typically conducted in a deuterated solvent like chloroform-d (B32938) (CDCl₃), allows for the unambiguous assignment of each resonance. nih.gov
The spectrum shows a doublet for the terminal methyl (–CH₃) protons and a multiplet for the two protons of the vinyl (–HC=CH–) group. nih.gov The proton attached to the imine carbon (HC=N–) appears as a doublet further downfield. nih.gov The protons of the amine (NH) and thioamide (NH₂) groups are typically observed as broad singlets. nih.gov The chemical shifts and coupling constants are characteristic of the molecule's electronic structure and conformation. nih.gov In many thiosemicarbazones, the hydrazinic proton is highly deshielded due to hydrogen bonding. bohrium.comresearchgate.net
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 1.90 | d (doublet) | 5.86 | 3H | –CH₃ |
| 6.07–6.27 | m (multiplet) | - | 2H | –HC=CH– |
| 6.49 | sb (broad singlet) | - | 1H | NH or NH₂ |
| 7.10 | sb (broad singlet) | - | 1H | NH or NH₂ |
| 7.60 | d (doublet) | 8.57 | 1H | HC=N– |
| 10.10 | sb (broad singlet) | - | 2H | NH or NH₂ |
Carbon-13 (¹³C) NMR Spectroscopic Characterization
While specific ¹³C NMR data for this compound is not detailed in the primary literature, data for the closely related crotonaldehyde semicarbazone provides valuable insight into the expected chemical shifts. nih.gov The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
For the semicarbazone analog, the methyl carbon (CH₃) appears at the highest field (lowest ppm value). nih.gov The carbons of the vinyl group (–HC=CH–) resonate in the midfield region, while the imine carbon (N=C) is shifted further downfield. nih.gov The carbonyl carbon (C=O) of the semicarbazone is the most deshielded, appearing at the lowest field. nih.gov In this compound, the thiocarbonyl (C=S) carbon would be expected to appear in a characteristic downfield region, which is a key signature for thiosemicarbazones. acs.orgscirp.org
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 18.52 | CH₃ |
| 130.01 | –HC=CH– |
| 137.62 | –HC=CH– |
| 145.64 | N=C |
| 160.19 | C=O |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy probe the vibrational and electronic properties of molecules, respectively, offering complementary information for the structural elucidation of this compound.
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in this compound by analyzing their characteristic vibrational frequencies. researchgate.net The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. nih.govresearchgate.net
A series of vibrations in the higher frequency region, typically between 3164 cm⁻¹ and 3323 cm⁻¹, are attributed to the stretching vibrations of the N-H and NH₂ groups. nih.gov The presence of a strong band around 1650 cm⁻¹ is characteristic of the C=S (thione) stretching vibration, a defining feature of the thiosemicarbazone moiety. nih.govresearchgate.net The C=N stretching vibration of the imine group is also expected in the region of 1600-1650 cm⁻¹. Other important vibrations include those for C-N, N-N, and C-S single bonds. The analysis of these vibrational modes provides a comprehensive fingerprint of the molecule. iosrjournals.org
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| N-H and NH₂ stretching | 3164-3323 | nih.gov |
| C=S stretching | ~1650 | nih.govresearchgate.net |
| C=N stretching | 1600-1650 | |
| Thioamide I & II bands | 1516, 1616 | iosrjournals.org |
| C=N bending | 1273 | iosrjournals.org |
| C-S stretching | 1155 | iosrjournals.org |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones.
The spectrum typically shows two main types of transitions: π → π* and n → π. The π → π transitions, which are generally of high intensity, result from the excitation of electrons from the π bonding orbitals of the conjugated system (C=C-C=N) to the corresponding antibonding π* orbitals. youtube.com The n → π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an antibonding π* orbital. youtube.com The position and intensity of these absorption bands can be influenced by the solvent polarity.
| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 200-400 | High |
| n → π | >300 | Low |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This technique is crucial for confirming the identity of this compound and for gaining insights into its structural features.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)
Thermal analysis techniques are used to study the physical and chemical changes that a substance undergoes as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly useful for characterizing the thermal stability of this compound. uni-siegen.deeag.comwikipedia.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. uni-siegen.de The TGA curve for this compound would show the temperature ranges at which the compound decomposes. The onset temperature of decomposition provides an indication of its thermal stability. The percentage of weight loss at different stages can be correlated with the loss of specific fragments of the molecule.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. wikipedia.orgnih.gov The DTA curve reveals whether the thermal events are endothermic (e.g., melting, boiling) or exothermic (e.g., decomposition, crystallization). For this compound, the DTA curve would show an endothermic peak corresponding to its melting point, followed by exothermic peaks associated with its decomposition. researchgate.net The combination of TGA and DTA provides a comprehensive thermal profile of the compound. uni-siegen.de
Coordination Chemistry and Metal Complexation of Crotonaldehyde Thiosemicarbazone
Chelation Behavior of Crotonaldehyde (B89634) Thiosemicarbazone with Transition Metals
The ability of crotonaldehyde thiosemicarbazone to act as a ligand is rooted in its molecular structure, which features multiple potential donor atoms. This allows for flexible and varied coordination behavior with transition metal ions.
This compound typically coordinates with metal ions through its sulfur and nitrogen atoms. The thiosemicarbazone moiety itself provides key donor sites: the sulfur atom of the thione group (C=S) and the nitrogen atom of the azomethine group (-CH=N-). nih.govsphinxsai.com This dual coordination creates a stable five-membered chelate ring with the metal ion. nih.gov
The involvement of these specific atoms in coordination is supported by extensive spectroscopic evidence. In some instances, depending on the substituents present on the thiosemicarbazone backbone, an oxygen atom can also participate in chelation, leading to different coordination modes. researchgate.net For example, the presence of a hydroxyl group on the aldehyde or ketone precursor can introduce an additional O-donor site. mdpi.com
Table 1: Key Donor Atoms in this compound for Metal Complexation
| Donor Atom | Functional Group | Role in Coordination |
|---|---|---|
| Sulfur (S) | Thione/Thiol | Primary ligating site, forms a strong bond with transition metals. sphinxsai.comorientjchem.org |
| Nitrogen (N) | Azomethine | Another primary ligating site, involved in the formation of the chelate ring. sphinxsai.comorientjchem.org |
| Oxygen (O) | Hydroxyl (if present) | Can act as an additional donor site, leading to higher denticity. researchgate.net |
A crucial aspect of the coordination chemistry of thiosemicarbazones, including this compound, is the existence of thione-thiol tautomerism. nih.govresearchgate.netresearchgate.net In solution, the thiosemicarbazone can exist in equilibrium between the thione form (containing a C=S double bond) and the thiol form (containing a C-S-H single bond). nih.govresearchgate.net
This tautomerism plays a significant role in metal coordination. The thione form acts as a neutral ligand. nih.gov Upon deprotonation of the thiol form, the thiosemicarbazone becomes an anionic ligand. nih.gov This deprotonation is often facilitated by the metal ion during complex formation, particularly with aromatic aldehyde and ketone thiosemicarbazones. cdnsciencepub.com The resulting anionic ligand can then form neutral or charged complexes depending on the charge of the metal ion and the presence of other ligands. The ability to coordinate in both neutral and anionic forms contributes to the diversity of metal complexes that can be synthesized. nih.gov
This compound and its derivatives exhibit a range of coordination modes, with bidentate and tridentate being the most common. nih.gov
Bidentate Coordination: In its most typical coordination mode, this compound acts as a bidentate ligand, binding to the metal center through the azomethine nitrogen and the thione/thiolate sulfur atom. sphinxsai.comnih.gov This results in the formation of a stable five-membered chelate ring. nih.gov
Tridentate Coordination: If the crotonaldehyde moiety is modified to include an additional donor group, such as a pyridyl ring, the ligand can act in a tridentate fashion. nih.gov In such cases, the third coordination site is often a nitrogen or oxygen atom from the substituent. researchgate.netnih.gov This leads to the formation of two chelate rings, further enhancing the stability of the complex. For instance, some thiosemicarbazone complexes exhibit tridentate N,N,S or N,S,O coordination. mdpi.commdpi.com
The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions. nih.gov
Synthesis and Spectroscopic Characterization of this compound Metal Complexes
The synthesis of metal complexes of this compound is generally straightforward, and their formation can be readily confirmed using various spectroscopic techniques.
Metal complexes of thiosemicarbazones are typically synthesized by reacting the thiosemicarbazone ligand with a suitable metal salt in a 1:1 or 1:2 molar ratio in an appropriate solvent, often ethanol (B145695). nih.govsphinxsai.com The reaction mixture is usually refluxed or stirred for a period to ensure complete complex formation. nih.gov The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration, washed, and dried. sphinxsai.com In some cases, the addition of a base is necessary to facilitate the deprotonation of the ligand and promote coordination in its anionic form. nih.gov
Table 2: General Synthetic Steps for this compound Metal Complexes
| Step | Description |
|---|---|
| 1. Ligand Dissolution | The thiosemicarbazone ligand is dissolved in a suitable solvent, such as ethanol. nih.gov |
| 2. Metal Salt Addition | A solution of the metal salt (e.g., chloride, acetate) in the same solvent is added to the ligand solution. nih.gov |
| 3. Reaction | The mixture is heated under reflux or stirred at room temperature for a specific duration. nih.gov |
| 4. Isolation | The resulting solid complex is collected by filtration, washed with the solvent, and dried. sphinxsai.com |
The formation of a metal complex with this compound is accompanied by distinct changes in its spectroscopic properties, which provide valuable information about the coordination mode.
Infrared (IR) Spectroscopy:
The ν(C=N) stretching vibration of the azomethine group typically shifts to a lower frequency upon coordination to the metal ion, indicating the involvement of the azomethine nitrogen in bonding. sphinxsai.com
The ν(C=S) stretching vibration of the thione group also shifts to a lower frequency, confirming the coordination of the sulfur atom. sphinxsai.commdpi.com
The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In the ¹H NMR spectrum, the signal corresponding to the N-H proton of the thiosemicarbazide (B42300) moiety often disappears upon complexation, particularly if coordination occurs via the deprotonated thiol form. mdpi.com
The chemical shift of the azomethine proton (-CH=N-) is also affected by coordination.
¹³C NMR spectroscopy shows a shift in the resonance of the C=S carbon upon coordination. mdpi.com
UV-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of the free ligand typically shows absorption bands corresponding to π → π* and n → π* transitions.
Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions may appear, providing evidence of complex formation. researchgate.net
Table 3: Spectroscopic Evidence for Complexation of this compound
| Spectroscopic Technique | Observed Change | Interpretation |
|---|---|---|
| Infrared (IR) | Shift of ν(C=N) to lower frequency. sphinxsai.com | Coordination of azomethine nitrogen. |
| Shift of ν(C=S) to lower frequency. sphinxsai.commdpi.com | Coordination of thione sulfur. | |
| ¹H NMR | Disappearance or shift of N-H proton signal. mdpi.com | Deprotonation and/or coordination. |
| Shift of azomethine proton signal. | Involvement of the azomethine group in coordination. | |
| ¹³C NMR | Shift of C=S carbon signal. mdpi.com | Coordination of the thione/thiolate group. |
| UV-Visible | Shift in ligand-centered bands and appearance of new bands. researchgate.net | Complex formation and electronic transitions within the complex. |
Crystallographic Analysis of Metal Complexes
The precise three-dimensional arrangement of atoms in metal complexes of this compound is fundamental to understanding their chemical properties. While detailed single-crystal X-ray diffraction data for metal complexes specifically of this compound are not extensively documented in the reviewed literature, analysis of the free ligand and related thiosemicarbazone complexes provides critical insights into the expected structural characteristics.
Crystallographic analysis of free this compound, determined from X-ray powder diffraction data, reveals that the molecule adopts an (E) conformation around the imine C=N bond. nih.gov The molecule is nearly planar, with a dihedral angle of 9.12 (5)° between the crotonaldehyde plane and the mean plane of the thiosemicarbazone fragment. nih.govnih.gov The crystal structure is stabilized by an intramolecular N—H⋯N hydrogen bond, which creates an S(5) ring motif. nih.govnih.gov In the solid state, molecules are linked into chains by weak intermolecular N—H⋯S hydrogen bonds. nih.govdoaj.org
Upon complexation, thiosemicarbazones typically act as bidentate or tridentate ligands, coordinating to metal centers through the sulfur atom and one or two nitrogen atoms. nih.gov The coordination mode is often influenced by the nature of the metal ion, its oxidation state, and the presence of other substituents on the ligand. nih.gov X-ray diffraction studies on various transition metal complexes with other thiosemicarbazone ligands have identified several common coordination geometries:
Square Planar: This geometry is frequently observed for Ni(II) complexes where the thiosemicarbazone ligand coordinates in a tetradentate or tridentate fashion. nih.govmdpi.com
Tetrahedral: Cu(I) complexes with thiosemicarbazone ligands have been shown to adopt a distorted tetrahedral geometry. nih.gov
Octahedral: Distorted octahedral geometries are also common, particularly for Ni(II) and other transition metals, often involving two tridentate ligand molecules per metal center. nih.govmdpi.com
The crystal systems for these complexes vary, with monoclinic and triclinic systems being commonly reported. purkh.com The formation of a chelate ring involving the metal, sulfur, and nitrogen atoms is a defining characteristic that stabilizes the complex. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Systematic Name | (E)-2-[(E)-but-2-en-1-ylidene]hydrazinecarbothioamide | nih.gov |
| Molecular Formula | C₅H₉N₃S | nih.gov |
| Conformation (C=N bond) | E | nih.govnih.gov |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P1 | researchgate.net |
| Dihedral Angle | 9.12 (5)° (between crotonaldehyde and thiosemicarbazide planes) | nih.govnih.gov |
| Key Hydrogen Bonds | Intramolecular N—H⋯N [S(5) ring] | nih.govnih.gov |
| Intermolecular N—H⋯S | nih.govdoaj.org |
Influence of Metalation on Electronic Structure and Reactivity
The coordination of a metal ion to the this compound ligand induces significant changes in the ligand's electronic structure, which in turn profoundly alters its reactivity. This modulation of properties is key to the diverse applications of these complexes, from catalysis to medicinal chemistry.
Metalation typically occurs through the thione sulfur and the azomethine nitrogen atoms, leading to a redistribution of electron density across the thiosemicarbazone backbone. nih.gov This change is evident in spectroscopic data; for instance, the infrared stretching frequency of the C=S bond is observed to shift upon coordination, indicating a change in its bond order. purkh.com Similarly, shifts in the ν(C=N) band confirm the involvement of the azomethine nitrogen in chelation. purkh.com
The choice of the metal ion is a critical factor in determining the nature and extent of the change in reactivity. nih.gov Computational and experimental studies on thiosemicarbazone-based complexes have shown that the identity of the metal can switch the locus of chemical activity. For example, in hydrogen evolution reactions, a Ni(II)-thiosemicarbazone complex may exhibit ligand-centered reactivity, whereas a Co(II) analogue can switch the mechanism to be metal-centered. This highlights how the metal ion directly participates in and influences the catalytic cycle.
Furthermore, the redox properties of the thiosemicarbazone ligand are significantly influenced by the coordinated metal. researchgate.net Electrochemical studies, such as cyclic voltammetry, show that the oxidation and reduction potentials of the ligand are altered upon complexation. The metal ion can render the ligand more susceptible or resistant to electron transfer processes, which is a crucial factor in their mechanism of action as catalysts or as biologically active agents. nih.gov The reactivity of these complexes is also demonstrated in their interaction with biological molecules. For example, the complexation of thiosemicarbazones with Cu(II) or Fe(II) can lead to different stabilities and reactivities in the presence of biological reducing agents like glutathione, which can impact their potential as therapeutic agents. researchgate.net
The enhanced catalytic activity of metal-thiosemicarbazone complexes in various organic reactions, such as Suzuki and Heck cross-coupling reactions, is another clear demonstration of the influence of metalation. mdpi.com The metal center acts as a scaffold, bringing reactants together and facilitating bond formation through pathways not accessible to the free ligand. Computational studies using Density Functional Theory (DFT) further illuminate these changes by modeling the frontier molecular orbitals (HOMO and LUMO), showing how metalation alters the energy gap and the distribution of electron density, which are key predictors of chemical reactivity. nih.govresearchgate.netmdpi.com
| Property | Observation upon Metalation | Method of Observation | Reference |
|---|---|---|---|
| Electronic Structure | Redistribution of electron density; altered HOMO-LUMO gap. | DFT Calculations, UV-Vis Spectroscopy | nih.govmdpi.com |
| Vibrational Frequencies | Shift in ν(C=S) and ν(C=N) bands. | Infrared (IR) Spectroscopy | purkh.com |
| Reactivity | Can switch from ligand-centered to metal-centered catalysis. | Mechanistic Studies (e.g., for H₂ evolution) | rsc.org |
| Enhanced catalytic activity in cross-coupling reactions. | Catalysis Studies (e.g., Suzuki, Heck) | mdpi.com | |
| Redox Behavior | Alteration of ligand's oxidation/reduction potentials. | Cyclic Voltammetry | researchgate.net |
| Biological Activity | Cytotoxicity can be significantly increased or decreased depending on the metal. | In vitro cell proliferation assays | nih.gov |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Crotonaldehyde (B89634) Thiosemicarbazone and Its Complexes
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is instrumental in predicting molecular geometries, electronic properties, and spectroscopic parameters, providing a strong correlation with experimental findings. researchgate.netnih.gov
Geometry Optimization and Electronic Structure Analysis (Frontier Molecular Orbitals, HOMO-LUMO Energy Gaps, Natural Bond Orbital Analysis, Molecular Electrostatic Potential Surfaces)
Geometry Optimization: The initial step in most quantum chemical studies involves geometry optimization, where the molecule's lowest energy conformation is determined. For Crotonaldehyde thiosemicarbazone, experimental X-ray diffraction data reveals that the molecule exists in an E conformation around the imine C=N bond. nih.govnih.gov The structure is nearly planar, with the crotonaldehyde fragment being twisted by only 9.12(5)° from the mean plane of the thiosemicarbazone fragment. nih.govnih.govresearchgate.net DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p) or M06/6-311G(d,p), would be employed to theoretically validate this experimental geometry. researchgate.netnih.gov
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. Their energy difference, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical and electronic properties. nih.govelixirpublishers.com A smaller energy gap suggests that the molecule is more reactive and can be easily excited. elixirpublishers.com While specific HOMO-LUMO calculations for this compound are not detailed in the available literature, studies on analogous thiosemicarbazones show that these calculations are fundamental to understanding charge transfer phenomena within the molecule. nih.govresearchgate.net For instance, in similar compounds, the HOMO is often localized on the thiosemicarbazide (B42300) moiety, while the LUMO is distributed across the molecule's backbone, indicating the pathway for intramolecular charge transfer upon excitation. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Surfaces: The MEP surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface. In MEP diagrams, red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For thiosemicarbazone derivatives, the MEP surface typically shows negative potential around the sulfur and nitrogen atoms, identifying them as key sites for coordinating with metal ions or interacting with biological receptors. researchgate.netresearchgate.net
Prediction and Validation of Spectroscopic Parameters
DFT calculations are widely used to predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical spectra are then compared with experimental data to validate the computational model and aid in the assignment of spectral bands. nih.gov Experimental spectroscopic data for this compound has been reported, providing a benchmark for such theoretical validation. researchgate.net
| Technique | Frequency/Shift | Assignment |
|---|---|---|
| IR (KBr, cm⁻¹) | 3445, 3275, 3180 | NH₂ |
| 1650 | C=S | |
| 1590 | C=N | |
| ¹H NMR (400 MHz, CDCl₃) δ (p.p.m.) | 1.89 (d, J= 4.65 Hz, 3H) | –CH₃ |
| 6.21–6.95 (m, 2H) | –HC=CH– | |
| 7.89 (d, J= 8.8 Hz, 1H) | HC=N– | |
| 8.01 (s, 1H) | –NH | |
| ¹³C NMR (100 MHz, CDCl₃) δ (p.p.m.) | 18.73 | CH₃ |
| 128.52 | –HC=CH– | |
| 141.28 | –HC=CH– | |
| 142.92 | N=CH |
Data sourced from Arfan et al. (2015). researchgate.net
Molecular Dynamics Simulations and Quantum Chemical Approaches
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations, governed by classical mechanics, can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. While specific MD simulation studies focused solely on this compound are not prominent in the searched literature, this technique is frequently applied to thiosemicarbazone-metal complexes and their interactions with biological targets like DNA or proteins. nih.gov Such studies help to understand the stability of ligand-receptor binding over time. nih.gov
Broader quantum chemical approaches, beyond standard DFT, can be used to refine understanding of the molecule's behavior. researchgate.net For instance, time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) and study excited states. researchgate.net Other methods can model reaction pathways and transition states, providing a deeper understanding of chemical reactivity. arxiv.org
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. mdpi.com Computational SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR), use statistical models to predict the activity of new compounds based on their physicochemical and structural properties. nih.gov These models are built from a dataset of compounds with known activities. nih.gov
For thiosemicarbazones, SAR studies have shown that their biological activity can be significantly influenced by the nature of the aldehyde or ketone precursor and by substituents on the terminal nitrogen atom. mdpi.com Computational modeling helps to identify key structural features or "pharmacophores" responsible for the desired activity. Although a specific computational SAR study for this compound was not found, the principles are widely applied to this class of compounds to guide the design of derivatives with enhanced potency or selectivity. mdpi.comnih.gov
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor). nih.govnih.gov This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. mdpi.com The docking process results in a score that estimates the binding affinity, and it reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's active site. uoa.gr
While docking studies specifically for this compound were not identified, numerous studies have been performed on other thiosemicarbazone derivatives and their metal complexes. nih.govuoa.grresearchgate.net These compounds have been docked against various biological targets, including enzymes like ribonucleotide diphosphate (B83284) reductase and kinases, as well as proteins involved in cell proliferation like Tgf-β. mdpi.com Such studies consistently show the importance of the thiosemicarbazone's sulfur and nitrogen atoms in coordinating with the target and forming critical hydrogen bonds. nih.govuoa.gr
Analysis of Supramolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π–π stacking. rsc.org Understanding these supramolecular interactions is key to crystal engineering and explains the solid-state properties of a material.
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| N1—H1A⋯N2 | 0.91 | 2.13 | 2.628 (10) | 112 |
| N3—H3B⋯S1ⁱ | 0.91 | 2.84 | 3.585 (8) | 140 |
Symmetry code: (i) x, y+1, z. Data sourced from Arfan et al. (2015). nih.gov
Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a pivotal role in defining the molecular conformation and crystal packing of this compound. Both intramolecular and intermolecular hydrogen bonds have been identified through crystallographic studies.
Detailed X-ray powder diffraction data reveals that this compound exists in the E conformation around the imine C=N bond. researchgate.netresearchgate.net A significant feature of its molecular structure is the presence of an intramolecular N—H⋯N hydrogen bond. researchgate.netresearchgate.net This bond forms a stable five-membered ring, denoted as an S(5) ring motif, which contributes to the planarity of the thiosemicarbazone moiety. researchgate.netresearchgate.net
In the crystalline state, the molecules are linked by weak intermolecular N—H⋯S hydrogen bonds. researchgate.netresearchgate.net These interactions connect the molecules into one-dimensional chains that propagate along the crystallographic direction. researchgate.netresearchgate.net The hydrogen bonding network is a key factor in the supramolecular assembly of this compound in the solid state.
A comparative analysis with crotonaldehyde semicarbazone shows differences in the crystal packing. researchgate.netresearchgate.net While the thiosemicarbazone forms chains via N—H⋯S bonds, the semicarbazone analogue forms layers through N—H⋯O hydrogen bonds. researchgate.netresearchgate.net The crotonaldehyde fragment in the thiosemicarbazone is twisted by approximately 9.12° from the mean plane of the thiosemicarbazide group. researchgate.netresearchgate.net
Table 1: Hydrogen Bond Geometry for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |
| N1-H1···N2 (intramolecular) | 0.86 | 2.16 | 2.689(6) | 118 | x, y, z |
| N3-H3B···S1 (intermolecular) | 0.86 | 2.82 | 3.655(5) | 163 | x-1, y-1, z |
Data sourced from crystallographic studies. researchgate.net
π-π Stacking and Other Non-Covalent Interactions
The molecule possesses a conjugated π-system extending from the butenyl group to the thiosemicarbazone backbone. In the solid state, the arrangement of molecules in the crystal lattice can facilitate π-π stacking interactions between the planar regions of adjacent molecules. Research on other thiosemicarbazone derivatives has demonstrated the presence of weak π···π stacking contacts, which are identified through techniques like Hirshfeld surface analysis. researchgate.net These interactions, along with C—H···π interactions, play a cooperative role in stabilizing the crystal packing. researchgate.net
In addition to π-related interactions, other weak non-covalent forces such as C—H···S interactions are also observed in the crystal structures of thiosemicarbazones. researchgate.net These interactions, although weaker than conventional hydrogen bonds, collectively contribute to the cohesion and stability of the molecular assembly in the crystal. Theoretical methods like Density Functional Theory (DFT) and atoms in molecules (AIM) analysis are employed to understand and quantify these weak interactions, including van der Waals forces and other attractive or repulsive effects within the crystal structure. researchgate.net
The study of these non-covalent interactions is crucial for crystal engineering, as they dictate the packing motifs and resulting physicochemical properties of the solid material. For this compound, the combination of strong intramolecular hydrogen bonds, weaker intermolecular hydrogen bonds, and other non-covalent forces results in its specific three-dimensional architecture. researchgate.netresearchgate.net
In Vitro Biological Mechanism Investigations of Crotonaldehyde Thiosemicarbazone and Its Analogues
Mechanisms of Anticancer Action in Cellular Models (In Vitro)
The anticancer properties of crotonaldehyde (B89634) thiosemicarbazone and its analogues are attributed to a combination of cellular effects, including the induction of programmed cell death, inhibition of critical enzymes, metal chelation, and the generation of damaging reactive oxygen species.
Induction of Apoptosis and Cell Cycle Modulation
Crotonaldehyde thiosemicarbazone and its analogues have been shown to trigger apoptosis, a form of programmed cell death, in cancer cells. This process is often accompanied by the modulation of the cell cycle, preventing the uncontrolled proliferation of malignant cells. For instance, crotonaldehyde has been observed to induce apoptosis in alveolar macrophages, a process characterized by DNA fragmentation and the externalization of phosphatidylserine. nih.gov This apoptotic induction is linked to the activation of caspase-3/7 and caspase-9, key executioner and initiator caspases in the apoptotic cascade. nih.gov
Table 1: Effects of Crotonaldehyde and Thiosemicarbazone Derivatives on Apoptosis and Cell Cycle
| Compound/Analogue | Cell Line | Effect | Reference |
|---|---|---|---|
| Crotonaldehyde | Alveolar Macrophages | Induction of apoptosis, activation of caspase-3/7 and -9 | nih.gov |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) | L1210 cells | Accumulation of cells in S-phase | nih.gov |
Inhibition of Key Enzymatic Pathways (e.g., Ribonucleotide Reductase, Topoisomerase II, Protein Disulfide Isomerase, Dihydrofolate Reductase)
A primary mechanism of action for many thiosemicarbazones is the inhibition of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair. nih.govnih.gov By inhibiting RR, these compounds deplete the pool of deoxyribonucleotides available for DNA replication, thereby halting cell proliferation. nih.gov 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), a well-studied analogue, is a potent inhibitor of ribonucleotide reductase. nih.gov
Topoisomerase II is another crucial enzyme targeted by thiosemicarbazone analogues. This enzyme is involved in managing the topological state of DNA during replication and transcription. nih.gov Metal complexes of thiosemicarbazones have been shown to inhibit topoisomerase IIα, further contributing to their anticancer effects. nih.govresearchgate.nettntech.edu The inhibition can occur at concentrations significantly lower than the ligand alone, highlighting the role of the metal in this process. nih.gov
Protein disulfide isomerases (PDIs) are enzymes in the endoplasmic reticulum that are crucial for the proper folding of proteins. nih.govjci.org While direct inhibition by this compound is not extensively documented, the general class of thiol-reactive compounds can target PDIs, suggesting a potential, yet to be fully explored, mechanism for some analogues. nih.gov
Information specifically linking this compound to the inhibition of dihydrofolate reductase is limited in the reviewed literature.
Role of Metal Chelation in Modulating Cellular Processes
Thiosemicarbazones are effective chelators of transition metals, particularly iron and copper. nih.govnih.gov This metal-chelating ability is central to their biological activity. The formation of metal complexes, such as with copper(II), often enhances the antiproliferative and enzymatic inhibitory effects of the thiosemicarbazone ligand. nih.govmdpi.com
Table 2: Role of Metal Chelation in the Anticancer Activity of Thiosemicarbazones
| Metal Ion | Effect of Chelation | Key Outcomes | References |
|---|---|---|---|
| Iron (Fe) | Inhibition of iron-dependent enzymes (e.g., Ribonucleotide Reductase) | Disruption of DNA synthesis, induction of apoptosis | nih.gov |
Generation of Reactive Oxygen Species (ROS)
The interaction of thiosemicarbazone-metal complexes with cellular components can lead to the generation of reactive oxygen species (ROS), such as hydrogen peroxide. nih.gov An excess of ROS creates a state of oxidative stress, which can damage cellular macromolecules like DNA, proteins, and lipids, ultimately triggering apoptosis. nih.gov
Studies have shown that treatment of cancer cells with thiosemicarbazones significantly increases the intracellular levels of ROS. nih.gov This overproduction of ROS and the subsequent deregulation of the cell's antioxidant capacity are critical components of the anticancer mechanism of these compounds. nih.gov Crotonaldehyde itself is also known to induce ROS generation, which contributes to its toxicity and apoptotic effects. nih.gov
Mechanisms of Antimicrobial Action (In Vitro)
The antimicrobial properties of this compound and its analogues are also linked to their ability to interfere with essential cellular processes in microorganisms.
Disruption of Fungal Cell Membrane Integrity
While specific studies on the direct disruption of fungal cell membrane integrity by this compound are not prominent, the broader class of thiosemicarbazones exhibits significant antifungal activity. dergipark.org.trnih.gov The mechanism for some antifungal agents involves targeting the fungal cell wall or membrane. For example, pradimicins disrupt membrane integrity by binding to mannan (B1593421) in the presence of calcium. nih.gov
A more established mechanism for antifungal thiosemicarbazones is the interference with mitochondrial function through metal chelation. One study demonstrated that a thiosemicarbazone derivative inhibits mitochondrial respiration by chelating iron, which is necessary for the function of respiratory chain complexes. nih.gov This leads to a decrease in mitochondrial membrane potential and ATP synthesis. nih.gov The same study also found that the compound disrupts zinc homeostasis, which in turn inhibits ribosome biogenesis. nih.gov The formation of metal complexes with ions like copper(II) and zinc(II) generally enhances the antifungal activity of thiosemicarbazone ligands. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (C4) |
| Crotonaldehyde |
| This compound |
| Copper |
| Iron |
| Zinc |
| Pradimicins |
| Hydrogen peroxide |
| Cisplatin |
| Gemcitabine |
| Doxorubicin |
| Etoposide |
| Vosaroxine |
| Mitoxantrone |
| Daunorubicin |
| Amsacrine |
| Caspofungin |
| Anidulafungin |
| Micafungin |
| Rezafungin |
| E1210 |
Inhibition of Protein Synthesis in Microbial Organisms
The precise mechanisms by which this compound inhibits protein synthesis in microbial organisms are not yet fully elucidated. However, studies on analogous thiosemicarbazone compounds suggest a potential for such activity. The antifungal action of the broader thiosemicarbazone class has been linked to the disruption of fungal cell membranes and the inhibition of protein synthesis, ultimately leading to fungal cell death. mdpi.com
In bacterial studies, the effects appear to be more complex. Research on a 2-acetylpyridine (B122185) thiosemicarbazone derivative demonstrated that its primary mode of action in Escherichia coli was the inhibition of ribonucleic acid (RNA) synthesis. nih.gov This primary effect subsequently led to the secondary inhibition of both deoxyribonucleic acid (DNA) and protein synthesis. nih.gov It is important to note that these inhibitory effects were observed without the addition of copper or other transition elements. nih.gov
While direct evidence for this compound is pending, the findings from related compounds suggest that interference with macromolecular synthesis, potentially starting with RNA synthesis, is a plausible mechanism of its antimicrobial action.
Inhibition of DNA Gyrase and Topoisomerase IV in Bacterial Strains
A significant mechanism underlying the antibacterial activity of thiosemicarbazone analogues is the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are crucial for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. nih.govnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating replicated chromosomes. nih.govwikipedia.org
Thiosemicarbazide (B42300) derivatives have been identified as a novel class of inhibitors targeting the ATPase activity of these enzymes. nih.gov Unlike quinolone antibiotics that trap the enzyme-DNA cleavage complex, these compounds reduce the ability of the ParE subunit of topoisomerase IV and the GyrB subunit of DNA gyrase to hydrolyze ATP, a critical step in their catalytic cycle. nih.gov This mode of action makes them an attractive scaffold for the development of new antibacterial agents, particularly in the face of growing resistance to existing drug classes. nih.govnih.gov
Molecular docking studies and enzymatic assays have provided insights into the inhibitory potential of various thiosemicarbazone analogues. For instance, certain 4-benzoyl-1-carbonylthiosemicarbazide derivatives have shown potent inhibitory activity against Staphylococcus aureus topoisomerase IV. researchgate.net The inhibitory concentration (IC₅₀) values for some of these compounds highlight their efficacy.
Table 1: Inhibitory Activity of Thiosemicarbazide Analogues against Bacterial Topoisomerases
| Compound | Target Enzyme | Test Organism | IC₅₀ (µM) |
| 4-Benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide | Topoisomerase IV | Staphylococcus aureus | 90 |
| 4-Benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | Topoisomerase IV | Staphylococcus aureus | 14 |
| A novel thiourea (B124793) derivative | DNA Gyrase B | Escherichia coli | 0.33 ± 1.25 |
This table presents data for analogues of this compound as found in the cited literature.
It is noteworthy that some thiosemicarbazide derivatives exhibit dual-targeting capabilities, inhibiting both DNA gyrase and topoisomerase IV, which is a desirable feature that can slow the development of bacterial resistance. mdpi.comnih.gov The structural differences between bacterial and eukaryotic topoisomerases also provide a basis for selective toxicity. nih.gov
Mechanisms of Antioxidant Activity (In Vitro)
Thiosemicarbazones, including by extension this compound, are recognized for their antioxidant properties, which are attributed to several chemical features inherent in their molecular structure. mdpi.commdpi.com The primary mechanisms through which these compounds exert their antioxidant effects in vitro include hydrogen atom transfer (HAT), single electron transfer (SET), and metal chelation. nih.gov
The thiocarbamide group (-NH-CS-NH-) is a key contributor to the antioxidant capacity of these molecules. mdpi.com The presence of nitrogen and sulfur atoms allows for charge delocalization and the stabilization of radicals. mdpi.com Furthermore, the structural flexibility of thiosemicarbazones enables them to effectively interact with and neutralize free radicals. mdpi.com
The HAT mechanism involves the donation of a hydrogen atom from the antioxidant molecule to a free radical, thereby quenching the radical. The bond dissociation enthalpy (BDE) of the N-H bond in the thiosemicarbazone moiety is a critical parameter in this process; a lower BDE facilitates easier hydrogen donation. nih.gov In the SET mechanism, the antioxidant donates an electron to the free radical. The ionization potential (AIE) is the key determinant for this mechanism, with a lower AIE indicating a greater ease of electron abstraction. nih.gov
The antioxidant activity of thiosemicarbazone derivatives has been demonstrated in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com The IC₅₀ values obtained in these assays quantify the concentration of the compound required to scavenge 50% of the free radicals. For some thiosemicarbazone derivatives, the DPPH scavenging activity has been reported to be in the micromolar range, in some cases surpassing that of the standard antioxidant, Trolox. mdpi.com
Table 2: DPPH Radical Scavenging Activity of Selected Thiosemicarbazone Analogues
| Compound | IC₅₀ (µM) |
| Thiosemicarbazone Derivative 1 | 5 |
| Thiosemicarbazone Derivative 2 | 22 |
| Trolox (Standard) | >22 |
This table presents data for analogues of this compound as found in the cited literature. The specific structures of derivatives 1 and 2 are detailed in the source material. mdpi.com
The presence of hydroxyl groups on phenolic structures within certain thiosemicarbazone analogues can further enhance their antioxidant activity by providing an additional site for hydrogen atom donation. mdpi.com Through these mechanisms, thiosemicarbazones can protect cells from oxidative stress induced by reactive oxygen species.
Applications in Chemical Sensing and Materials Science
Crotonaldehyde (B89634) Thiosemicarbazone as a Chemical Sensor Precursor
Thiosemicarbazones, as a class of compounds, are recognized for their ability to act as chemosensors for various metal ions. tsijournals.com Their utility stems from their flexible coordination chemistry, allowing them to bind with transition metals through their sulfur and nitrogen donor atoms. researchgate.netresearchgate.net This interaction often leads to a discernible signal, making them suitable for sensor development. While specific studies focusing exclusively on crotonaldehyde thiosemicarbazone are not extensively documented in the reviewed literature, the principles governing other thiosemicarbazone-based sensors provide a strong framework for its potential applications.
The fundamental principle behind the use of thiosemicarbazones like this compound in optical and fluorescence sensing lies in their ability to form stable complexes with transition metal ions. mdpi.com This complexation event alters the electronic properties of the thiosemicarbazone, leading to changes in its absorption or emission spectra.
Colorimetric Sensing: Upon binding with a metal ion, the internal charge transfer (ICT) characteristics of the thiosemicarbazone molecule can be modified. This change in electron distribution often results in a shift in the maximum absorption wavelength (λmax), causing a visible color change. This phenomenon forms the basis of colorimetric sensors, which allow for the qualitative and sometimes quantitative detection of metal ions through simple visual inspection or UV-Vis spectroscopy. For instance, a thiosemicarbazone-based Schiff base has been shown to act as a colorimetric sensor for Cu²⁺ and Ag⁺ ions. nih.gov
Fluorescence Sensing: Many thiosemicarbazone derivatives are fluorescent. The binding of a metal ion can either quench this fluorescence (turn-off sensor) or enhance it (turn-on sensor).
Fluorescence Quenching: This can occur through several mechanisms, including energy transfer from the excited fluorophore to the metal ion or through the "heavy atom effect," where the proximity of a heavy metal ion promotes intersystem crossing and reduces fluorescence.
Fluorescence Enhancement ("Turn-on"): This is often a more desirable mechanism for sensing as it produces a signal against a dark background, leading to higher sensitivity. A common mechanism for fluorescence enhancement is the chelation-enhanced fluorescence (CHEF) effect. In the free ligand, photoinduced electron transfer (PET) from the receptor part (the thiosemicarbazone) to the fluorophore can quench the fluorescence. Upon binding to a metal ion, the energy level of the receptor's frontier orbital is lowered, inhibiting the PET process and "turning on" the fluorescence. preprints.org A thiosemicarbazone-based sensor for Zn²⁺, for example, operates on a "turn-on" mechanism with a significant Stokes shift, which is advantageous for practical applications. preprints.org
The interaction between the sensor and the metal ion is often optimized for specific conditions, such as pH and solvent system, to achieve high sensitivity and a low detection limit. acs.org
The selectivity of a thiosemicarbazone-based sensor for a particular metal ion is a crucial aspect of its functionality and is governed by several factors. researchgate.net
Coordination Geometry and Chelate Ring Stability: The structure of the thiosemicarbazone ligand, including the steric hindrance and the flexibility of the backbone derived from crotonaldehyde, dictates the geometry of the resulting metal complex. Metal ions have specific coordination number and geometry preferences (e.g., tetrahedral, square planar, octahedral). The ligand will preferentially bind to the metal ion that best fits the stable chelate rings it can form. The formation of stable five- or six-membered chelate rings upon coordination is a significant driving force for selective binding.
Electronic Effects of Substituents: The electronic properties of the aldehyde or ketone precursor (in this case, crotonaldehyde) can influence the electron density on the donor atoms, thereby tuning the selectivity. The conjugated double bond in the crotonaldehyde backbone can influence the electronic distribution within the entire sensor molecule.
Studies on various thiosemicarbazone derivatives have demonstrated high selectivity for specific ions. For example, a probe was designed to selectively detect Cu²⁺ and Ag⁺ from a mixture of ten other cations, with the binding sites and resulting photophysical properties being distinct for each ion. nih.gov Similarly, another sensor showed high selectivity for Co²⁺ in aqueous environments. acs.org The ability to functionalize the thiosemicarbazone structure allows for the fine-tuning of these interactions to target specific metal ions of interest. analis.com.my
Role in Corrosion Inhibition Mechanisms
Thiosemicarbazones are effective corrosion inhibitors for various metals and alloys, including mild steel and copper, particularly in acidic environments. rsc.orgmdpi.com Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of multiple adsorption centers, namely the sulfur and nitrogen atoms, as well as π-electrons from the aromatic or conjugated systems. rsc.org
The protective film formed by thiosemicarbazone inhibitors on a metal surface occurs through adsorption, which can be broadly classified into two types:
Physisorption: This type of adsorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, existing as a cationic species. The anions of the acid (e.g., Cl⁻, SO₄²⁻) first adsorb onto the metal surface, creating an excess negative charge, which then attracts the protonated inhibitor molecules. Physisorption is generally a weaker form of adsorption.
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or charge transfer from the inhibitor molecules to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. The lone pair of electrons on the nitrogen and sulfur atoms, which are heteroatoms in the this compound structure, are readily available for donation. Additionally, the π-electrons of the C=N and C=S bonds can also interact with the metal surface. Chemisorption often leads to the formation of a more stable and effective protective layer. rsc.org
In many cases, the adsorption of thiosemicarbazone inhibitors involves a combination of both physisorption and chemisorption. The nature of the adsorption can be elucidated by studying the thermodynamic parameters of the process, such as the Gibbs free energy of adsorption (ΔG°ads).
Electrochemical techniques are powerful tools for investigating the effectiveness and mechanism of corrosion inhibitors. The most commonly used methods are potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current. The data is plotted as a Tafel plot (log |current density| vs. potential).
From the Tafel plot, key parameters are extracted:
Corrosion Potential (Ecorr): The potential at which the rate of the anodic (oxidation) and cathodic (reduction) reactions are equal.
Corrosion Current Density (icorr): A measure of the corrosion rate. A decrease in icorr in the presence of the inhibitor indicates effective inhibition.
Tafel Slopes (βa and βc): The slopes of the anodic and cathodic branches of the polarization curve, which provide information about the reaction mechanism.
If the addition of the inhibitor causes a significant shift in Ecorr (>85 mV), it is classified as either an anodic or cathodic inhibitor. If the shift is small, it is considered a mixed-type inhibitor , meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions. Most thiosemicarbazone derivatives, including those structurally similar to this compound, have been reported to act as mixed-type inhibitors. tsijournals.com The inhibition efficiency (IE%) can be calculated from the icorr values with and without the inhibitor.
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the processes occurring at the metal/electrolyte interface. It involves applying a small amplitude AC potential signal at various frequencies and measuring the impedance.
The data is often presented as Nyquist plots, from which an equivalent electrical circuit is proposed to model the interface. Key parameters obtained from EIS include:
Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A larger Rct value indicates a slower corrosion process and higher inhibition efficiency.
Double Layer Capacitance (Cdl): This relates to the capacitance of the electrical double layer at the metal-solution interface. A decrease in Cdl upon addition of the inhibitor is often attributed to the adsorption of inhibitor molecules, which displace water molecules and decrease the local dielectric constant and/or increase the thickness of the double layer.
The inhibition efficiency can also be calculated from the Rct values. Studies on various thiosemicarbazones have shown that as the inhibitor concentration increases, the Rct values increase and Cdl values decrease, confirming the formation of a protective adsorbed layer on the metal surface.
Below is an interactive data table summarizing typical electrochemical data for a thiosemicarbazone inhibitor, demonstrating the effect of concentration on corrosion inhibition.
Table 1: Potentiodynamic Polarization Data for a Thiosemicarbazone Inhibitor on Mild Steel in 1.0 M HCl
Data presented is representative of thiosemicarbazone derivatives and may not be specific to this compound.| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |
|---|---|---|---|---|---|
| 0 (Blank) | -475 | 1050 | 75 | 120 | - |
| 0.1 | -480 | 210 | 78 | 125 | 80.0 |
| 0.5 | -485 | 95 | 80 | 128 | 90.9 |
| 1.0 | -490 | 52 | 82 | 130 | 95.0 |
Table 2: Electrochemical Impedance Spectroscopy Data for a Thiosemicarbazone Inhibitor on Mild Steel in 1.0 M HCl
Data presented is representative of thiosemicarbazone derivatives and may not be specific to this compound.| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |
|---|---|---|---|
| 0 (Blank) | 45 | 80 | - |
| 0.1 | 250 | 45 | 82.0 |
| 0.5 | 580 | 30 | 92.2 |
| 1.0 | 1150 | 22 | 96.1 |
Integration into Advanced Material Systems
The functional properties of this compound make it a candidate for incorporation into advanced material systems, such as polymers and nanocomposites, to create materials with enhanced capabilities. The integration aims to combine the processability and structural integrity of a host material with the specific chemical functionalities of the thiosemicarbazone.
Research in this area has explored the blending of thiosemicarbazone derivatives with polymers to modify their surface characteristics and biological properties. For example, isatin (B1672199) thiosemicarbazone has been blended into poly(methyl methacrylate) (PMMA) and polyurethane polymer films. mdpi.com The resulting films exhibited altered surface morphology and hydrophobicity, demonstrating that the thiosemicarbazone can be successfully incorporated without compromising the film-forming ability of the polymer. Such composite materials could potentially be developed for applications requiring specific surface interactions, such as anti-fouling coatings or materials for biomedical devices. mdpi.com
Another avenue of research involves the covalent functionalization of thiosemicarbazones to allow for their conjugation to other molecules or anchoring to nanoparticles. nih.govacs.org This modular approach allows for the design of complex systems where the thiosemicarbazone unit acts as a metal-coordinating or luminescent center within a larger construct. nih.gov For instance, thiosemicarbazones have been functionalized with anchor groups like phosphonic acid for direct binding to TiO₂ nanoparticles. While many of these studies are aimed at biomedical applications like drug delivery and imaging, the fundamental principles are applicable to materials science. rsc.org
The incorporation of this compound into polymer matrices could lead to the development of:
Corrosion-Resistant Coatings: By embedding the inhibitor directly into a polymer coating, a "smart" coating could be created that leaches the inhibitor in response to corrosive conditions, providing long-term protection.
Sensing Films: Polymer films containing this compound could be used to create solid-state optical sensors for detecting metal ions in environmental or industrial settings. The polymer matrix would provide a robust and easy-to-handle platform for the sensor molecule.
However, based on the reviewed literature, the specific integration of this compound into advanced material systems for sensing or corrosion inhibition is an area that remains largely unexplored and holds potential for future research.
Design and Fabrication of this compound-Containing Nanofibers for Controlled Release Applications
The development of advanced materials for controlled release applications has garnered significant scientific interest. Among these, nanofibers fabricated through electrospinning offer a versatile platform due to their high surface-area-to-volume ratio, porosity, and structural similarity to the extracellular matrix, making them ideal for a range of applications, including drug delivery. researchgate.netmdpi.com While direct research on the incorporation of this compound into nanofibers is limited, studies on structurally similar thiosemicarbazone derivatives provide a strong framework for the design and fabrication of such materials.
One pertinent study details the successful fabrication of core-shell nanofibers containing a thiosemicarbazone, N4-(S)-1-phenylethyl)-2-(pyridin-2-yl-ethylidene)hydrazine-1-carbothioamide (HapyTSCmB), using polyvinyl alcohol (PVA) as the polymer matrix. nih.govmdpi.com This research serves as a valuable model for the potential development of this compound-loaded nanofibers for controlled release.
The fabrication process employed coaxial electrospinning, a technique that allows for the creation of a core-shell structure within the nanofibers. mdpi.commdpi.com In this setup, two different polymer solutions are extruded simultaneously from concentric needles. For the thiosemicarbazone-containing nanofibers, a solution of PVA and the thiosemicarbazone derivative was used for the core, while a pure PVA solution formed the shell. mdpi.com This core-shell architecture is particularly advantageous for controlled release as the outer shell can protect the active compound in the core from the external environment and modulate its release. mdpi.com
The morphology of the resulting nanofibers was characterized using Scanning Electron Microscopy (SEM), which revealed the formation of uniform, bead-free, and smooth cylindrical fibers. nih.gov The average diameter of the nanofibers can be influenced by the concentration of the thiosemicarbazone in the polymer solution. nih.gov For instance, the addition of the thiosemicarbazone derivative to the PVA solution resulted in a slight decrease in the average fiber diameter. nih.gov
The chemical integrity of the thiosemicarbazone within the nanofibers after the electrospinning process was confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and thermal analysis. nih.gov Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy was utilized to verify the core-shell structure, showing no presence of the thiosemicarbazone on the surface of the core-shell fibers. nih.govmdpi.com
The release of the thiosemicarbazone from the nanofibers was investigated using UV-vis absorption spectroscopy. The study compared the release profiles of monolithic nanofibers (where the thiosemicarbazone was blended throughout the fiber) and the core-shell nanofibers. nih.govmdpi.com The core-shell structure demonstrated a slower and more sustained release of the thiosemicarbazone compared to the monolithic fibers. nih.govmdpi.com This controlled release is attributed to the protective PVA shell, which slows down the diffusion of the encapsulated compound. The release kinetics were found to be best described by the Korsmeyer-Peppas model, with the primary release mechanism being Fickian diffusion. nih.govmdpi.com
Interactive Data Table: Release Characteristics of Thiosemicarbazone from PVA Nanofibers
| Fiber Type | Initial Release Rate (µ g/min ) | Sustained Release Rate (µ g/min ) | Cumulative Release (%) after 390 min | Release Model |
| Monolithic (PVA/TSC5) | 0.6 | 0.0016 | ~38 | Korsmeyer-Peppas |
| Core-Shell (PVA/TSC10-PVA) | 0.5 | 0.0020 | ~17 | Korsmeyer-Peppas |
| Data derived from a study on a model thiosemicarbazone (HapyTSCmB) in PVA nanofibers. nih.govmdpi.com |
These findings underscore the potential of utilizing electrospun nanofibers, particularly with a core-shell design, for the controlled release of this compound. The use of a biocompatible polymer like PVA, combined with the tunable release kinetics afforded by the nanofiber structure, presents a promising avenue for future research and applications in various fields.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing crotonaldehyde thiosemicarbazone, and how is its structural identity confirmed?
- Synthesis Methodology : this compound is synthesized via condensation of crotonaldehyde with thiosemicarbazide in a polar solvent (e.g., ethanol) under reflux. Critical parameters include stoichiometric control (1:1 molar ratio of aldehyde to thiosemicarbazide) and pH adjustment to ~3–5 to favor imine bond formation .
- Structural Confirmation :
- IR Spectroscopy : Diagnostic ν(N–H) stretching bands (3266–3396 cm⁻¹) and ν(C=S) absorption (750–850 cm⁻¹) confirm the thiosemicarbazone backbone .
- NMR Analysis : ¹H NMR signals for the HC=N proton (δ ~8.0–8.3 ppm) and aromatic protons (δ ~7.3–7.8 ppm) validate the Schiff base structure. Solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) must be excluded .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are compared against theoretical values (deviation <0.4% confirms purity) .
Q. Which spectroscopic and analytical techniques are critical for characterizing thiosemicarbazones and their metal complexes?
- Primary Techniques :
- UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions (200–400 nm) and ligand-to-metal charge transfer (LMCT) bands in complexes .
- Molar Conductivity : Distinguishes between ionic (e.g., [Ni(H₂O)₆]²⁺) and neutral complexes (e.g., [Cu(L)₂]) in solution .
- Magnetic Susceptibility : Determines metal oxidation states (e.g., Cu²⁺ with μeff ~1.7–2.2 BM) .
- Advanced Methods :
- Single-Crystal XRD : Resolves bond lengths and coordination geometry (e.g., square planar vs. octahedral) .
- ESI-MS : Confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design metal complexes of this compound to enhance anticancer activity?
- Ligand Modification : Introduce electron-withdrawing substituents (e.g., –NO₂) to increase ligand rigidity and metal-binding affinity, improving DNA intercalation .
- Metal Selection : Pt(II) or Pd(II) ions are prioritized for their DNA crosslinking ability. For redox-active complexes, Fe(III) or Cu(II) enable reactive oxygen species (ROS) generation via Fenton-like reactions .
- Co-ligand Strategies : Combine with pyridine or indole derivatives to enhance lipophilicity and cellular uptake .
Q. What computational approaches are used to predict the stability and bioactivity of thiosemicarbazone complexes?
- QSPR Modeling : Correlates stability constants (log β) with ligand descriptors (e.g., Hammett σ, molar refractivity) to prioritize synthesis targets .
- Molecular Docking : Simulates binding to biological targets (e.g., topoisomerase II or Bcl-2) using AutoDock Vina. Key parameters include binding energy (<−6 kcal/mol) and hydrogen-bond interactions with active-site residues .
- DFT Calculations : Predicts frontier molecular orbitals (HOMO-LUMO gaps <3 eV) to assess redox activity and ROS-generating potential .
Q. How should researchers address contradictions in reported biological activity data for thiosemicarbazones?
- Source Analysis : Compare experimental conditions (e.g., cell lines, incubation time, and complex stoichiometry). For example, Cu(II) complexes may show higher cytotoxicity in HeLa cells (IC₅₀ ~5 μM) than in MCF-7 (~15 μM) due to differential uptake .
- Mechanistic Validation : Use ROS probes (e.g., DCFH-DA) to confirm whether apoptosis is redox-driven or ligand-specific .
- Structural Benchmarking : Cross-reference spectral data (e.g., IR ν(C=N) shifts >20 cm⁻¹ upon metalation) to confirm complex formation .
Q. What strategies optimize the redox activity of iron-thiosemicarbazone complexes for antitumor applications?
- Ligand Design : Di-2-pyridyl ketone thiosemicarbazones (DpT series) form charge-neutral Fe(III) complexes with redox potentials (E₁/₂ ~−0.2 V vs. Ag/AgCl) conducive to ROS generation via O₂ reduction .
- Lipophilicity Tuning : Alkyl chain elongation (e.g., –CH₂CH₃ vs. –CH₂CH₂CH₃) enhances membrane permeability while maintaining redox cycling efficiency .
- In Situ Validation : Use EPR spectroscopy to detect hydroxyl radical (•OH) adducts (e.g., DMPO spin-trapping) in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
